molecular formula C10H9NO B11715553 3-Methylquinolin-4(3H)-one

3-Methylquinolin-4(3H)-one

Cat. No.: B11715553
M. Wt: 159.18 g/mol
InChI Key: HBVLSOIOJIDYCK-UHFFFAOYSA-N
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Description

3-Methylquinolin-4(3H)-one is a versatile nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry research. The quinoline and quinazolinone core structures are widely recognized for their broad spectrum of biological activities and their prevalence in natural products and approved therapeutics . This compound is of significant interest in early-stage drug discovery, particularly for developing novel anticancer agents. Quinoline-based molecules are known to exhibit cytotoxicity through various mechanisms, including inhibition of protein kinases (e.g., EGFR, VEGFR), topoisomerase inhibition, and disruption of cell cycle progression . Furthermore, the scaffold demonstrates considerable potential in antimicrobial research, with studies on analogous structures showing promising activity against various bacterial and fungal pathogens . Its structural features make it a valuable building block for generating diverse chemical libraries for high-throughput screening and for the rational design of targeted inhibitors. Researchers utilize this compound in exploring new treatments for diseases such as cancer, resistant infections, and inflammatory conditions . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-methyl-3H-quinolin-4-one

InChI

InChI=1S/C10H9NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-7H,1H3

InChI Key

HBVLSOIOJIDYCK-UHFFFAOYSA-N

Canonical SMILES

CC1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methylquinolin 4 3h One and Its Analogues

Established Synthetic Pathways to the 3-Methylquinolin-4(3H)-one Core Structure

Cyclocondensation Reactions

Cyclocondensation reactions represent a foundational approach to the quinolinone core. These reactions typically involve the formation of the heterocyclic ring in a single step from acyclic precursors.

A classic method involves the reaction of an aniline (B41778) with a β-ketoester, such as ethyl acetoacetate (B1235776), followed by a cyclization step. For instance, the reaction of an appropriately substituted aniline with ethyl acetoacetate can yield a 4-hydroxy-2-methylquinoline (B36942) derivative, which exists in tautomeric equilibrium with the quinolin-4(1H)-one form. The initial condensation forms an enamine or anilide intermediate, which then undergoes intramolecular cyclization, often under acidic or thermal conditions, to afford the quinoline (B57606) ring system. A notable example is the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from 2-aminobenzoic acids, which are first converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate. beilstein-journals.org

Another established cyclocondensation strategy is the Conrad-Limpach-Knorr synthesis. This involves the reaction of anilines with β-ketoesters at different temperatures. At lower temperatures, the reaction favors the formation of a 4-quinolinone, while at higher temperatures, a 2-quinolinone is the predominant product.

Intramolecular cyclocondensation of 2-(2-acetylphenyl)-isoindolo-1,3-diones has also been employed to create tetracyclic quinoline derivatives. nih.gov This involves the initial formation of the isoindolone structure, followed by bromination and subsequent reaction with sodium azide, which triggers an intramolecular cyclocondensation to yield the quinoline ring system. nih.gov

Ring-Closing Strategies

Ring-closing strategies provide an alternative to direct cyclocondensation, often involving the formation of a key bond to complete the heterocyclic ring in a late-stage synthetic step. Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the formation of various unsaturated rings. wikipedia.org In the context of quinolinone synthesis, RCM can be employed to construct the heterocyclic ring from a diene precursor. This method offers the advantage of forming a carbon-carbon double bond within the ring system, which can be further functionalized. The driving force for this reaction is often the entropically favorable release of a small volatile molecule, such as ethylene. wikipedia.orgorganic-chemistry.org

While direct RCM applications for the synthesis of the basic this compound are less common, the principle of intramolecular cyclization remains a key strategy. For example, intramolecular Pinner cyclization can be a key step in the formation of quinoline derivatives from appropriately substituted precursors. rsc.org

Modern Approaches in the Synthesis of this compound Derivatives

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of quinolinone synthesis. These modern approaches often utilize catalysis and novel reaction pathways to access a wider range of derivatives.

Transition-Metal-Catalyzed Transformations (e.g., C-H Functionalization, Cross-Coupling)

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and quinolinone synthesis is no exception. nih.gov These methods allow for the direct modification of the quinolinone scaffold and the construction of the ring system through novel bond formations.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the quinolinone core, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org This strategy allows for the introduction of various substituents onto the quinoline ring with high precision. For example, copper-catalyzed C(sp³)–H bond functionalization of alkyl arenes with quinazoline (B50416) 3-oxides has been used to synthesize quinazolin-4(3H)-ones. nih.gov While not directly targeting this compound, this methodology highlights the potential of C-H activation in building related heterocyclic systems. Transition-metal-free electrochemical methods are also being explored for C(sp3)-H functionalization. tandfonline.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are widely used to introduce aryl, alkyl, and other functional groups onto the quinolinone ring. These reactions typically involve the coupling of a halogenated or triflated quinolinone with a suitable organometallic reagent. For instance, 2-aryl-3-iodoquinolin-4(1H)-ones can undergo Suzuki coupling reactions to introduce a second aryl group at the 3-position. Iron-catalyzed cross-coupling reactions are also gaining attention as a more sustainable alternative. thieme-connect.de

The following table summarizes selected examples of transition-metal-catalyzed syntheses of quinolinone derivatives.

CatalystReactantsProductYield (%)Reference
CuSO₄Alkyl arenes, Quinazoline 3-oxideQuinazolin-4(3H)-onesModerate to Good nih.gov
FeCl₃2-Aminoarylketones, Active methylene (B1212753) compoundsQuinolinesHigh tandfonline.com
Pd(OAc)₂2-Aryl-4-chloro-3-iodoquinolines, Arylboronic acids2,3-Diaryl-4-chloroquinolines- unisa.ac.za

Catalyst-Free and Environmentally Benign Syntheses

In line with the principles of green chemistry, significant effort has been directed towards developing catalyst-free and environmentally benign methods for quinolinone synthesis. eurjchem.com These approaches aim to minimize waste, avoid toxic reagents and solvents, and improve energy efficiency.

One such strategy involves the thermal, catalyst- and solvent-free coupling of 2-methyl quinazolinones and isatins to produce schizocommunin analogues. acs.org Another example is the catalyst-free and solvent-free [5 + 1] annulation of 2-methylquinolines with diynones to afford 4-(quinolin-2-yl)-phenols. rsc.org

The use of water as a solvent and non-toxic catalysts like FeCl₃·6H₂O has been reported for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene compounds. tandfonline.comtandfonline.com This method offers advantages such as mild reaction conditions, easy workup, and high yields. tandfonline.com Similarly, a catalyst- and solvent-free approach for the synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates has been developed using a deep eutectic solvent. rsc.org

The following table highlights some environmentally benign synthetic routes.

Reaction TypeConditionsReactantsProductYield (%)Reference
Coupling180 °C, catalyst- and solvent-free3-(4-Methoxybenzyl)-2-methylquinazolin-4(3H)-one, 1-Benzylindoline-2,3-dioneSchizocommunin derivative93 acs.org
CondensationFeCl₃·6H₂O, Water, Room Temp.2-Aminoacetophenone, Acetylacetone1-(2,4-Dimethylquinolin-3-yl)ethanone97 tandfonline.com
AnnulationCatalyst- and solvent-free2-Methylquinolines, Diynones4-(Quinolin-2-yl)-phenols55-89 rsc.org
OlefinationDeep eutectic solvent, catalyst-freeDiethyl 2-methylquinoline-3,4-dicarboxylate, Aromatic aldehydes(E)-Diethyl 2-styrylquinoline-3,4-dicarboxylatesGood rsc.org

Multicomponent Reaction (MCR) Strategies for Structural Diversification

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules from simple starting materials in a one-pot fashion. organic-chemistry.org MCRs are particularly well-suited for generating libraries of structurally diverse quinolinone derivatives for drug discovery and other applications. researchgate.net

A variety of MCRs have been developed for the synthesis of quinolinone-based scaffolds. For instance, the three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid, catalyzed by L-proline, affords pyrano[3,2-c]quinolin-2,5-dione derivatives in high yields. nih.gov Iron-catalyzed MCRs have also been utilized for the synthesis of various heterocyclic compounds, including quinoline derivatives. sci-hub.se

One-pot three-component condensation reactions are a powerful tool for synthesizing complex quinolinone systems. For example, the reaction of heteroaromatic carbaldehydes, aminopyrazoles, and dimedone in anhydrous ethanol (B145695) leads to the formation of hetaryl-substituted pyrazolo[3,4-b]quinolinone ring systems. researchgate.net

The following table presents examples of MCRs used to synthesize quinolinone analogues.

Catalyst/MediatorComponentsProductYield (%)Reference
L-prolineAromatic aldehydes, 4-Hydroxy-1-methylquinolin-2(1H)-one, Meldrum's acid4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dionesHigh nih.gov
[γ-Fe₂O₃@HAp-SO₃H]6-Amino-2-ethylthiopyrimidin-4(3H)-one, Dimedone, ArylaldehydesPyrimido[4,5-b]quinolines- sci-hub.se
None (One-pot)Heteroaromatic carbaldehydes, Aminopyrazole, DimedoneHetaryl substituted pyrazolo[3,4-b]quinolinone systemsExcellent researchgate.net
None (Linear/Branched Domino)Anilines, Ethyl benzoylacetate3-Benzoylquinolin-4(1H)-ones56-86 acs.org

Regioselective Synthesis and Functionalization of this compound Scaffolds

The precise construction and subsequent derivatization of the this compound core are of significant interest due to the prevalence of this scaffold in bioactive molecules. Methodologies that allow for the regioselective introduction of substituents onto the quinolone ring are crucial for developing structure-activity relationships and accessing novel chemical entities. This section details advanced strategies for both the regioselective synthesis of the this compound framework and the site-selective functionalization of the pre-formed scaffold.

Regioselective Synthesis of the Quinolin-4-one Core

The construction of the 3-methyl-substituted quinolin-4-one ring system can be achieved through several classical and modern synthetic methods, which offer control over the placement of the methyl group at the C3-position.

Camps Cyclization: The Camps cyclization is a prominent method for synthesizing quinolin-4-ones. It involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. For the synthesis of 3-methylquinolin-4(1H)-ones, a suitably substituted 2'-amidopropiophenone can be used as the precursor. This approach directly installs the methyl group at the desired C3 position. For instance, the synthesis of 2-heptyl-3-methyl-4(1H)-quinolone has been reported using a Camps cyclization strategy. arkat-usa.org More recently, a two-step method involving a copper-catalyzed amidation of 2-halophenones followed by a base-promoted Camps cyclization has been established for the synthesis of 2,3-substituted 4-quinolones. rsc.org

Conrad-Limpach-Knorr Synthesis: This classical method involves the condensation of anilines with β-ketoesters. wikipedia.orgmdpi.comiipseries.orgjptcp.com While the reaction of aniline with ethyl acetoacetate typically yields 2-methyl-4-hydroxyquinoline, variations in the β-ketoester allow for different substitution patterns. ijpsr.com To achieve a 3-methyl substituent, an appropriately substituted β-ketoester would be required. The reaction proceeds via a Schiff base intermediate, followed by a thermal or acid-catalyzed cyclization. wikipedia.org High temperatures (around 250 °C) are often necessary for the cyclization step, though the use of high-boiling inert solvents can improve yields significantly. wikipedia.orgmdpi.com

Snieckus Synthesis: An alternative route for preparing 3-substituted quinolin-4-ones is the Snieckus synthesis. mdpi.com This method utilizes the condensation of an anthranilic acid amide with a ketone to form an imine, which then undergoes cyclization promoted by a strong base like lithium diisopropylamide (LDA). This approach is advantageous due to the availability of diverse starting materials and the relatively mild reaction conditions for the cyclization step. mdpi.com

Other Modern Methods: Transition-metal-free radical oxidative cyclization of o-azidoaryl acetylenic ketones with sulfinic acids has been developed to produce 3-sulfonyl-4-quinolones. rsc.org Furthermore, a photocatalytic aerobic oxidation of N-substituted-3-methylindoles, followed by a base-promoted Camps cyclization, provides another route to the 4-quinolone core. rsc.org

Regioselective Functionalization of the Pre-formed Scaffold

Once the this compound scaffold is assembled, further functionalization can be achieved with high regioselectivity through modern C-H activation strategies. These methods often employ transition-metal catalysts and, in some cases, directing groups to achieve site-selectivity at positions that are otherwise difficult to functionalize.

C2-Position Functionalization: The C2-position of the quinoline N-oxide, substituted with a methyl group at C3, can undergo amination. For quinoline N-oxides with alkyl groups at C3 or C6, the corresponding C2-aminated products have been obtained in excellent yields. mdpi.com

C5-Position Functionalization: The C5-position of the benzenoid ring can be selectively functionalized. A cobalt-catalyzed C-H functionalization of 4-methylquinolines with styrenes has been reported to yield 5,6-dihydro-4H-benzo[de]quinolines. researchgate.net This reaction proceeds with high selectivity for the C5-position.

C8-Position Functionalization: The C8-position, adjacent to the ring nitrogen in the benzenoid part of the scaffold, is a common site for regioselective functionalization, often guided by a directing group.

Halogenation and Nitration: Palladium-catalyzed, site-selective halogenation (chlorination, bromination, iodination) and nitration at the C8 position of 4-quinolone derivatives have been achieved using a pyrimidyl directing group. acs.org The reactions show good tolerance for various functional groups on the quinolone backbone. acs.org

Arylation: A palladium-catalyzed C-H arylation of quinoline N-oxides with iodoarenes proceeds with high selectivity for the C8 isomer, a selectivity that is unusual for palladium catalysis which typically favors the C2 position. This C8-arylation method is scalable and tolerates a wide range of functional groups.

Annulation: Rhodium-catalyzed annulation of quinoline N-oxides with cyclopropenones also occurs selectively at the C8-position, providing access to complex fused-ring systems. rsc.org

Interactive Data Table: Regioselective Functionalization of Quinolone Scaffolds

The following table summarizes key findings for the regioselective functionalization of quinolone derivatives, which are applicable to the this compound scaffold.

PositionReaction TypeCatalyst/ReagentSubstrate Scope HighlightYield (%)Ref
C5 C-H Functionalization with StyrenesCoI₂4-Methylquinolines34-55 researchgate.net
C8 C-H ChlorinationPd(OAc)₂ / N-chlorosuccinimide6-Substituted 4-quinolonesGood acs.org
C8 C-H IodinationPd(OAc)₂ / N-iodosuccinimide6-Substituted 4-quinolones70-High acs.org
C8 C-H NitrationPd(OAc)₂ / t-BuONO6-Substituted 4-quinolonesGood-High acs.org
C8 C-H ArylationPd(OAc)₂ / IodoarenesQuinoline N-OxidesGood-Excellent
C8 [3+3]-Annulation[RhCp*Cl₂]₂ / CyclopropenonesQuinoline N-Oxides48-77 rsc.org

Chemical Reactivity and Mechanistic Investigations of this compound

Chemical Reactivity and Mechanistic Investigations of 3 Methylquinolin 4 3h One

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Core

The quinolinone core, a prominent scaffold in medicinal chemistry and materials science, is susceptible to both electrophilic and nucleophilic substitution reactions. researchgate.net The reactivity of 3-methylquinolin-4(3H)-one is dictated by the electron distribution within its bicyclic structure. The benzene (B151609) ring, being electron-rich, is the primary site for electrophilic attack, while the pyridinone ring can undergo nucleophilic substitution, particularly at activated positions.

Electrophilic Substitution:

Electrophilic substitution reactions on the quinolinone ring system typically occur on the benzene portion of the molecule, at positions C5 and C8. cutm.ac.in The presence of the methyl group at the 3-position and the carbonyl group at the 4-position can influence the regioselectivity of these reactions. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) to introduce a bromine atom onto the aromatic ring.

Nucleophilic Substitution:

Nucleophilic substitution reactions often target the pyridinone ring. The presence of a suitable leaving group, such as a halogen at the C4 position, facilitates these reactions. For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution at the C4 position with various nucleophiles, including hydrazines, azides, and amines, to yield a range of 4-substituted quinolin-2-ones. mdpi.com The reactivity at position 2 can be influenced by the nature of the substituent at that position; an ethylthio group, for instance, can activate the position for hydrazinolysis where a chloro group would be inactive. mdpi.com The vicarious nucleophilic substitution (VNS) of hydrogen is another important reaction, allowing for the introduction of substituents onto the nitroquinoline ring. mdpi.com

Table 1: Examples of Substitution Reactions on Quinolinone Derivatives
Reaction TypeReagent/ConditionsProduct TypeReference
Electrophilic HalogenationNBS in DMFBromo-substituted quinolinone
Nucleophilic SubstitutionHydrazine4-Hydrazino-quinolin-2-one mdpi.com
Nucleophilic SubstitutionSodium Azide4-Azido-quinolin-2-one mdpi.com
Nucleophilic SubstitutionAmines4-Amino-quinolin-2-one mdpi.com
Vicarious Nucleophilic Substitution9H-Carbazole, tert-BuOK, THFN-CAryl bond formation mdpi.com

Annulation and Heterocycle Fusion Reactions Involving this compound

Annulation and heterocycle fusion reactions are powerful synthetic strategies to construct complex polycyclic systems from simpler precursors. This compound and its derivatives serve as versatile building blocks in these transformations, leading to the formation of novel heterocyclic scaffolds with potential biological activities.

One notable example involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. rsc.org Depending on the structure of the propargylic alcohol, this reaction can proceed through two different pathways: a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones, or a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure to afford furo[3,2-c]quinolones. rsc.org These reactions are typically catalyzed by Brønsted acids like p-toluenesulfonic acid monohydrate (pTsOH·H₂O). rsc.org

Another significant annulation strategy is the rhodium(III)-catalyzed redox-neutral [3+3] cyclization of N-nitrosoanilines with cyclopropenones to construct quinolin-4(1H)-one scaffolds. mdpi.com This method is atom-economical and proceeds under relatively mild conditions. The resulting quinolin-4(1H)-one derivatives can be further functionalized. For example, treatment with Lawesson's reagent can convert the carbonyl group into a thioketone. mdpi.com

Furthermore, the imidazo[4,5-c]quinoline core can be synthesized from 8-bromo-3-methylquinolin-4(1H)-one through a tandem amination-cyclization sequence. This involves reaction with ethylenediamine (B42938) followed by cyclization using phosphorus oxychloride (POCl₃).

Table 2: Examples of Annulation and Heterocycle Fusion Reactions
Reactant(s)Catalyst/ReagentsProduct TypeReference
4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic AlcoholspTsOH·H₂OPyrano[3,2-c]quinolones or Furo[3,2-c]quinolones rsc.org
N-Nitrosoanilines, CyclopropenonesRh(III) catalystQuinolin-4(1H)-ones mdpi.com
8-Bromo-3-methylquinolin-4(1H)-one, EthylenediaminePOCl₃Imidazo[4,5-c]quinoline

Tautomerism and Isomerization Studies of this compound

Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in the study of heterocyclic compounds like this compound. This compound can exist in equilibrium between its lactam (keto) form, this compound, and its lactim (enol) form, 4-hydroxy-3-methylquinoline. The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the presence of substituents. researchgate.netresearchgate.net

The study of tautomerism is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. For instance, the keto-enol tautomerism of related quinolinone derivatives has been investigated using spectroscopic techniques like NMR and UV-Visible spectroscopy. nih.gov In some cases, the keto form is favored in polar aprotic solvents, while the enol form predominates in non-polar solvents. nih.gov Computational studies, often employing Density Functional Theory (DFT), are also used to predict the relative stabilities of different tautomers. researchgate.netscience.gov

Isomerization, a broader category that includes tautomerism, can also involve E/Z isomerization around a double bond. While more common in Schiff bases derived from quinolinones, the potential for such isomerizations in derivatives of this compound under specific conditions, such as photochemical irradiation, is an area of interest. iku.edu.tr

Table 3: Factors Influencing Tautomeric Equilibrium
FactorInfluence on EquilibriumReference
Solvent PolarityCan shift equilibrium towards either keto or enol form nih.gov
TemperatureCan affect the relative populations of tautomers researchgate.net
SubstituentsElectron-donating or -withdrawing groups can alter tautomer stability researchgate.net
pHCan favor one tautomeric form over another in solution researchgate.net

Reaction Mechanisms Elucidation in Synthetic Transformations

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and designing new synthetic routes. For transformations involving this compound and its analogs, various mechanistic studies have been conducted.

In the acid-catalyzed tandem annulation of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, a plausible mechanism involves the initial conversion of the propargylic alcohol to a propargylic carbocation by the Brønsted acid catalyst. rsc.org This carbocation is in equilibrium with its allenic form, which then undergoes a Friedel–Crafts-type reaction with the quinolinone. The subsequent cyclization, either a 6-endo-dig or a 5-exo-dig, determines the final heterocyclic product. rsc.org

For the rhodium(III)-catalyzed [3+3] annulation of N-nitrosoanilines with cyclopropenones, kinetic isotope effect (KIE) studies have been employed to probe the rate-determining step. A KIE value of 1.7 suggests that the C-H bond cleavage is the rate-determining step in this transformation. mdpi.com Hydrogen-deuterium exchange experiments have further indicated that the rhodium-mediated C-H bond cleavage is irreversible. mdpi.com

Mechanistic investigations of copper-catalyzed reactions often consider the possibility of one-electron or two-electron transfer processes. chim.it In a one-electron process, a Cu(II) species can abstract an electron to form a radical intermediate, which then undergoes further transformations. In a two-electron process, a Cu(I)/Cu(III) catalytic cycle may be involved, proceeding through oxidative addition and reductive elimination steps. chim.it

Table 4: Mechanistic Details of Selected Reactions
ReactionKey Mechanistic FeatureMethod of InvestigationReference
Acid-catalyzed annulationFriedel–Crafts-type reaction and cyclizationPlausible mechanism based on experimental results rsc.org
Rh(III)-catalyzed [3+3] annulationIrreversible C-H bond cleavage as rate-determining stepKinetic Isotope Effect (KIE) and H/D exchange studies mdpi.com
Copper-catalyzed reactionsOne-electron (radical) or two-electron (Cu(I)/Cu(III) cycle) pathwaysGeneral mechanistic proposals chim.it

Computational and Theoretical Chemistry Studies of 3 Methylquinolin 4 3h One

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 3-Methylquinolin-4(3H)-one. These theoretical computations offer a molecular-level understanding of its structure and potential interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. ossila.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. ajchem-a.comtandfonline.com

For quinolinone derivatives, a smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. rsc.org This is because a smaller energy gap facilitates the excitation of electrons from the HOMO to the LUMO, making the molecule more prone to chemical reactions. ajchem-a.com Theoretical studies on related quinoline (B57606) derivatives have shown that the distribution of HOMO and LUMO orbitals can predict the sites of electrophilic and nucleophilic attack. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Parameters for Quinolinone Derivatives (Note: The following data is illustrative and based on general findings for quinolinone derivatives, not specific experimental values for this compound itself, as direct data was not available.)

ParameterDescriptionTypical Value Range (eV)Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -5.0Higher values indicate stronger electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.0 to -1.0Lower values indicate stronger electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO3.0 to 5.0Smaller gap suggests higher reactivity and lower stability. rsc.org

This table provides a generalized overview of FMO parameters for quinolinone derivatives based on typical computational study results.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color-coded scheme. uni-muenchen.deresearchgate.net Red colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors represent areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netnsf.gov Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net

In the context of quinolinone derivatives, MEP analysis helps identify the most reactive sites for interactions with other molecules. For instance, the oxygen atom of the carbonyl group in the quinolinone ring is typically a region of high negative potential, making it a likely site for hydrogen bonding and electrophilic interactions. arkat-usa.org Conversely, the hydrogen atoms attached to the nitrogen or methyl groups often exhibit positive potential, indicating their potential involvement in nucleophilic interactions. researchgate.net

Non-Linear Optics (NLO) Properties Prediction

The study of non-linear optical (NLO) properties in organic molecules, including quinoline derivatives, has gained significant attention due to their potential applications in optoelectronics and photonics. researchgate.netmdpi.com Computational methods, particularly DFT, are employed to predict the NLO response of these molecules, which is characterized by parameters such as the first-order hyperpolarizability (β). nih.gov

Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. nih.gov For quinoline-based compounds, the NLO properties are often associated with intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. nih.gov The presence of a methyl group at the 3-position in this compound can influence the electronic distribution and potentially enhance its NLO properties. Theoretical calculations can quantify this effect and guide the design of new quinolinone derivatives with optimized NLO responses.

Molecular Dynamics and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov By simulating the movements of atoms and bonds, MD provides insights into the accessible conformations and structural stability of a molecule in different environments. nih.govmdpi.com

For this compound, MD simulations can reveal how the molecule behaves in solution, providing information about its flexibility and the preferred orientations of its substituent groups. nih.gov This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. Conformational analysis helps to identify the most stable, low-energy conformations of the molecule, which are likely to be the most populated and biologically relevant forms. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction in Quinolinone Derivatives

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in modern drug discovery and materials science. mdpi.comarabjchem.org QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties. arabjchem.org

For quinolinone derivatives, QSAR studies can predict their potential as therapeutic agents by correlating their molecular descriptors with their observed biological activities. nih.govnih.gov These descriptors can include electronic properties (like HOMO-LUMO energies and partial charges), steric factors, and hydrophobicity. nih.gov By developing robust and validated QSAR models, researchers can screen large virtual libraries of quinolinone derivatives to identify new compounds with potentially enhanced activity, thereby prioritizing synthetic efforts. nih.govmdpi.com For example, studies on quinoline derivatives have shown that factors like molecular mass, electronegativity, and partial charges can significantly influence their activity as enzyme inhibitors. nih.govnih.gov

Medicinal Chemistry Research on 3 Methylquinolin 4 3h One Derivatives

Design Principles for Biologically Active 3-Methylquinolin-4(3H)-one Analogues

The design of biologically active this compound analogues is guided by established pharmacophore models and the structural requirements of their biological targets. A key strategy involves the Pfitzinger condensation reaction to construct the quinoline (B57606) core. This allows for the introduction of various substituents at different positions of the quinoline ring to optimize biological activity.

For instance, in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors, the design is often based on the structure of known inhibitors like brequinar (B1684385). The core pharmacophore includes a quinoline carboxylic acid moiety. The design approach focuses on creating analogues that occupy the largely nonpolar brequinar binding pocket within the DHODH enzyme, necessitating the incorporation of lipophilic groups. Synthetic strategies are devised to introduce chemical diversity, often through carbon-carbon bond-forming reactions like the Suzuki coupling, to explore the structure-activity relationship (SAR).

For antimicrobial agents targeting the FtsZ protein, the design often involves creating hybrid molecules that combine the quinoline scaffold with other heterocyclic systems known for their antimicrobial properties, such as thiazole (B1198619) or quinazolinone. The rationale is that such hybrid compounds may exhibit enhanced and broad-spectrum antibacterial activity. Modifications at the C2 and C4 positions of the quinoline ring with moieties like substituted styryl groups or piperidine-containing fragments have been shown to be crucial for potent FtsZ inhibition. The introduction of a quaternary pyridinium (B92312) core has also been explored to enhance interaction with FtsZ.

Antimicrobial Activity and Proposed Mechanisms of Action

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria, fungi, and parasites.

Antibacterial Efficacy and Cellular Targets (e.g., FtsZ polymerization inhibition)

Several this compound derivatives have emerged as potent antibacterial agents, with a primary mechanism of action involving the inhibition of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms the Z-ring at the site of cell division, making it an attractive target for new antibiotics.

One such derivative, 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide, has shown strong, broad-spectrum antibacterial activity. It has been found to bind directly to FtsZ, enhancing the assembly and bundling of FtsZ protofilaments while decreasing its GTPase activity. This disruption of normal Z-ring formation ultimately inhibits bacterial cell division. This compound exhibited potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF), with Minimum Inhibitory Concentration (MIC) values ranging from 0.75 to 3 µg/mL.

Another series of 3-methylbenzo[d]thiazol-methylquinolinium derivatives also demonstrated strong antibacterial activities against various bacteria, including MRSA, vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli. A derivative with a 4-fluorophenyl group, in particular, showed superior antibacterial activity, with MIC values lower than those of methicillin (B1676495) and vancomycin (B549263) against resistant strains. These compounds are believed to disrupt the dynamic assembly and GTPase activity of FtsZ, leading to bacterial cell death.

The table below summarizes the antibacterial activity of selected this compound derivatives.

Compound IDTarget OrganismMIC (µg/mL)Reference
A1 S. aureus (MRSA)1.5-4
A2 S. aureus (MRSA)1.5-4
A3 S. aureus (MRSA)1.5-4
A5 S. aureus (MRSA)1.5-4
A6 S. aureus (MRSA)1.5-4
A7 S. aureus (MRSA)1.5-4
Compound 1 Gram-positive strains (including MRSA and VREF)0.75-3

Antifungal Spectrum and Mechanism of Action

Certain derivatives of the broader quinoline and quinolinone class have shown promising antifungal activity. For example, a series of quinoline-2-one linked thiadiazole derivatives were synthesized and screened for their in vitro antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. Several of these compounds, particularly those with fluoro substitutions, demonstrated potent antifungal activity, in some cases comparable to the standard drug Fluconazole. The mechanism of action for the antifungal properties of many quinoline derivatives is still under investigation but is thought to involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane.

Antimalarial Potential and Biochemical Pathways

The quinoline core is a well-established scaffold in antimalarial drug discovery, with chloroquine (B1663885) being a prominent example. Research into this compound and related quinoline derivatives has revealed their potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of novel quinoline-pyrazolopyridine hybrids were synthesized and evaluated for their in vitro antimalarial activity against a chloroquine-sensitive strain of P. falciparum. Several of these compounds exhibited potent activity. The proposed mechanism of action for many quinoline-based antimalarials involves interference with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion in the infected red blood cell. This leads to a buildup of toxic heme, which ultimately kills the parasite. Some quinoline derivatives may also target other essential parasitic pathways, such as the respiratory chain.

Anticancer Activity: Molecular Targets and Cellular Pathways

The this compound scaffold has been extensively explored for the development of novel anticancer agents. These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Enzyme Inhibition (e.g., Dihydroorotate Dehydrogenase, Topoisomerase I)

Dihydroorotate Dehydrogenase (DHODH) Inhibition:

DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapy.

Brequinar, a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline-carboxylic acid, is a well-known inhibitor of mammalian DHODH. It exhibits mixed inhibition kinetics with respect to both the substrate (dihydroorotate) and the cofactor (ubiquinone). The binding of brequinar to a unique site on the enzyme, distinct from the substrate or cofactor binding sites, leads to the inhibition of pyrimidine synthesis and subsequent cell cycle arrest at the S-phase.

Inspired by brequinar, numerous 3-methylquinoline-4-carboxylic acid analogues have been designed and synthesized as DHODH inhibitors. Structure-activity relationship studies have shown that substitutions on the quinoline ring and the biphenyl (B1667301) moiety significantly influence the inhibitory potency.

Autophagy Pathway Modulation

Recent research has highlighted the role of this compound derivatives in modulating the autophagy pathway, a critical cellular process for maintaining homeostasis. One study identified a novel small-molecule inhibitor of Bromodomain-Containing Protein 4 (BRD4), compound 9f , which features a quinolinone scaffold. acs.org This compound was found to induce autophagy-associated cell death in breast cancer cells by activating the AMPK-mTOR-ULK1 signaling pathway. acs.org The interaction between BRD4 and AMPK was blocked by 9f , leading to this activation. acs.org

Furthermore, proteomic analysis revealed that the autophagy-associated cell death induced by 9f involves proteins such as HMGB1, VDAC1/2, and eEF2. acs.org In another study, a quinolin-8-yl-nicotinamide derivative, QN523 , was shown to activate the stress response pathway in pancreatic cancer. nih.gov This activation was evidenced by the increased expression of genes implicated in autophagy, including WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B. nih.gov

Additionally, research on the orphan nuclear receptor Nur77 has shown that its modulators can induce autophagy. tandfonline.comsemanticscholar.org For instance, compound 10g , an (E)-5-((8-methoxy-2-methylquinolin-4-yl)amino)-N'-(4-(methylthio) benzylidene)-1H-indole-2-carbohydrazide, upregulates Nur77 expression and promotes its translocation from the nucleus to the cytoplasm in hepatocellular carcinoma cells. This translocation subsequently triggers endoplasmic reticulum stress-mediated autophagy and apoptosis. tandfonline.comsemanticscholar.org These findings underscore the potential of this compound derivatives as modulators of autophagy for therapeutic applications, particularly in oncology.

Other Biological Activities and Mechanistic Insights

Derivatives of this compound have demonstrated a wide array of other biological activities, including anti-inflammatory, anticonvulsant, anti-HIV, antitubercular, and larvicidal effects.

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of quinolinone derivatives. A series of quinolone-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their anti-inflammatory activity. semanticscholar.org Among them, 6,8-dibromo-2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)quinazolin-4(3H)-one (6f) and 2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-7-nitroquinazolin-4(3H)-one (6g) showed significant anti-inflammatory effects in a carrageenan-induced paw edema model. semanticscholar.org The mechanism is believed to be associated with the inhibition of nuclear factor-kappaB (NF-κB). semanticscholar.org Another study highlighted a quinazolin-4(3H)-one derivative, MR2938 (B12) , which not only inhibited acetylcholinesterase but also suppressed nitric oxide (NO) production, an inflammatory mediator. nih.gov It also decreased the mRNA levels of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and CCL2, likely by blocking the MAPK/JNK and NF-κB signaling pathways. nih.gov

Anticonvulsant Activity: The quinazolin-4(3H)-one scaffold, a related structure, is known for its central nervous system (CNS) depressant activities. nih.gov Methaqualone, a well-known sedative-hypnotic, possesses this core structure. nih.govmdpi.com Research into derivatives has shown that substitutions at various positions can lead to potent anticonvulsant activity. For example, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and tested, with several compounds exhibiting significant protection against pentylenetetrazole (PTZ)-induced seizures. mdpi.comnih.gov In silico studies suggest that these compounds may act by binding to the allosteric site of the GABAA receptor. mdpi.comnih.gov

Anti-HIV Activity: Quinolinonyl diketo acid derivatives have been investigated as inhibitors of HIV-1 integrase (IN). nih.govacs.org These compounds have shown potent activity, with some derivatives inhibiting the strand transfer (ST) step of integration with IC50 values in the nanomolar range. acs.org Specifically, compounds with a diketo acid moiety at the 3-position of the quinolinone ring have demonstrated selectivity for ST inhibition. nih.gov Further modifications, such as the introduction of a basic functional group at the 7-position, have yielded derivatives with submicromolar antiviral activity. nih.gov Some of these compounds also exhibit inhibitory activity against the RNase H function of reverse transcriptase, suggesting a dual-action mechanism. nih.govacs.org

Antitubercular Activity: The quinoline nucleus is a key component of several compounds with antitubercular properties. acs.org Derivatives of 3-methylquinolin-4(1H)-one have been explored as potential agents against Mycobacterium tuberculosis. One study focused on 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as inhibitors of cytochrome bd oxidase, a component of the mycobacterial respiratory chain. nih.gov Compound 8d from this series showed potent inhibition of a cytochrome bcc knock-out strain and, in combination with a cytochrome bcc inhibitor, completely blocked oxygen consumption in the wild-type strain. nih.gov Another series of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives also exhibited moderate activity against M. tuberculosis H37Rv. samipubco.com

Larvicidal Activity: Quinazolin-4(3H)-one derivatives have shown promise as larvicidal agents. researchgate.netnih.gov For instance, a series of 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones demonstrated larvicidal activity against the aquatic midge Chironomus tentans. researchgate.net N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were effective against Aedes aegypti larvae. nih.gov The proposed mechanism of action for these compounds involves targeting the central nervous system of the larvae, potentially through the inhibition of acetylcholinesterase. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Pharmacological Potency

The exploration of the structure-activity relationship (SAR) of this compound derivatives has provided valuable insights for optimizing their pharmacological potency across various biological targets.

For antitubercular activity , substitutions on the benzyloxy group at the 3-position of an oxetane (B1205548) ring linked to a quinoline core were investigated. acs.org It was found that the presence of bromo, chloro, methyl, or cyano groups at the 4-position of the benzyloxy ring enhanced antitubercular activity. acs.org Specifically, a 4-cyanobenzyloxy substituent at the 3-position of the oxetane was more potent than 2-cyano or 3-cyanobenzyloxy groups. acs.org In another study on 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives, molecular docking studies suggested that certain derivatives were particularly active. samipubco.com

In the context of anti-HIV activity , research on quinolinonyl diketo acid derivatives as integrase inhibitors revealed that removing a diketo acid chain from the 6-position of a lead compound resulted in a more selective inhibitor of the strand transfer step. acs.org The presence of a single aryl diketo acid chain at the 3-position was found to be crucial for potent and selective inhibition.

Regarding larvicidal activity , a study on N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one showed that the toxicity against Culex pipiens larvae followed the order of oxadiazole > furanone > pyridazinone > hydrazide. rsc.org

The SAR of 4(3H)-quinazolinone derivatives as antibacterials has also been extensively studied. This research, evaluating 77 variants, identified key structural features for activity against Gram-positive bacteria, leading to the discovery of a compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), low clearance, and oral bioavailability. nih.gov

Catalytic Applications and Roles of 3 Methylquinolin 4 3h One Derivatives

3-Methylquinolin-4(3H)-one as a Ligand in Organometallic Catalysis

While specific examples detailing this compound as a ligand in organometallic catalysis are not extensively documented in dedicated studies, the broader family of quinoline-based ligands is well-established in coordinating with transition metals to form active catalysts. The fundamental structure of quinolinone allows for multiple modes of coordination. The nitrogen atom and the carbonyl oxygen of the 4-quinolone core can act as a bidentate chelate, stabilizing metal centers and influencing their catalytic activity. researchgate.net This interaction is crucial in the design of novel metal complexes with applications ranging from antimicrobial agents to catalysts. researchgate.netmdpi.com

The versatility of the quinoline (B57606) scaffold is demonstrated in various catalytic systems. For instance, new benzo[h]quinoline-based pincer ligands have been synthesized and complexed with ruthenium and osmium. nih.gov These complexes have proven to be highly efficient catalysts for the transfer hydrogenation of ketones, achieving turnover frequencies up to 1.8 x 10⁶ h⁻¹. nih.gov Similarly, copper(II) complexes featuring quinoline-based ligands have been developed for photoredox catalysis, effectively catalyzing atom transfer radical addition (ATRA) reactions and the chlorosulfonylation of olefins under visible light irradiation. uni-regensburg.dersc.org In these copper complexes, the quinoline moiety is part of a larger tetradentate ligand system, which enhances the stability and photophysical properties of the resulting catalyst. uni-regensburg.de

Furthermore, platinum complexes with quinoline-based stibine (B1205547) ligands have been synthesized, demonstrating the capacity of the quinoline unit to be integrated into more complex, multidentate ligand architectures. acs.org These examples underscore the potential for this compound to be incorporated into ligand designs. The methyl group at the 3-position can introduce specific steric and electronic effects, potentially refining the catalytic activity and selectivity of the corresponding metal complex. Although direct catalytic applications of a this compound ligand are yet to be widely reported, the established success of the general quinoline framework in organometallic catalysis provides a strong foundation for future research in this area.

Table 1: Examples of Quinoline-Based Ligands in Organometallic Catalysis
Metal CenterLigand TypeCatalytic ApplicationReference
Ruthenium (Ru), Osmium (Os)Benzo[h]quinoline-based pincer ligandsTransfer hydrogenation of ketones nih.gov
Copper (Cu)Tetradentate ligand with amino quinoline and methyl pyridine (B92270) moietiesPhotocatalytic chlorosulfonylation of olefins uni-regensburg.de
Copper (Cu)Ligand with one quinoline and two methylpyridine unitsPhotoredox atom transfer radical addition (ATRA) rsc.org
Platinum (Pt)Tris(quinoline)stibinePrecursor for redox-active complexes acs.org

Organocatalytic Applications of this compound Scaffolds

The this compound scaffold serves as a valuable framework in the design of organocatalysts. In this context, the quinolinone moiety is typically part of a larger, often chiral, molecule that catalyzes reactions without the involvement of a metal. Quinoline-derived organocatalysts, including those based on the quinolinone structure, have been successfully employed in various asymmetric transformations. nih.gov

Cinchona alkaloids, which feature a quinoline core, are a prominent class of organocatalysts. Derivatives of these alkaloids, modified to include functionalities like thiourea (B124793), have been shown to be effective in catalyzing asymmetric Mannich reactions involving dihydro-2-quinolones. researchgate.net These bifunctional catalysts utilize the quinoline nitrogen as a basic site and the thiourea moiety for hydrogen bonding to activate the substrates and control the stereochemical outcome.

The development of novel organocatalysts often involves the incorporation of the quinolinone scaffold to create a rigid and well-defined chiral environment. For example, quinoline-derived catalysts have been identified as successful promoters of conjugate additions. nih.gov In one study, quinoline-derived organocatalysts were used for a tandem Michael-Henry reaction to synthesize chiral functionalized thiopyrans with excellent enantioselectivity and diastereoselectivity. nih.gov

Furthermore, metal-free, organo-iodine-catalyzed methods have been developed for the synthesis of 2-quinolones, highlighting an alternative organocatalytic approach where the catalyst activates the substrate through the formation of a reactive nitrenium ion intermediate. chemrxiv.org While this example shows the synthesis of quinolones, it points to the broader utility of organocatalytic strategies within this chemical space. The synthesis of 4H-pyrano[3,2-c]quinoline derivatives has been achieved using tetra-n-butylammonium fluoride (B91410) (TBAF) as an organocatalyst, which acts as a mild base to facilitate a one-pot, three-component cyclocondensation. royalsocietypublishing.org

The 3-methyl-substituted quinolinone core can be envisioned as a key component in new organocatalysts, where the methyl group can influence the catalyst's conformation and the steric environment around the active site, thereby impacting its efficiency and selectivity.

Table 2: Applications of Quinolinone Scaffolds in Organocatalysis
Catalyst TypeReaction TypeKey Feature of Quinolinone ScaffoldReference
Cinchona alkaloid-derived thioureaAsymmetric Mannich reactionActs as a rigid backbone for the bifunctional catalyst researchgate.net
Quinoline-derived catalystTandem Michael-Henry reactionProvides the basic site for catalysis nih.gov
Tetra-n-butylammonium fluoride (TBAF)Three-component cyclocondensationThe quinolinone is a substrate, but the reaction highlights organocatalytic synthesis of related structures royalsocietypublishing.org
Aryl iodideElectrophilic arene C(sp2)-H aminationOrganocatalytic synthesis of N-activated 2-quinolones chemrxiv.org

Mechanistic Studies of Catalytic Cycles Involving Quinolinone Derivatives

Understanding the reaction mechanisms is crucial for optimizing catalytic processes involving quinolinone derivatives. Studies have elucidated the catalytic cycles for several key transformations, such as hydrogenation and annulation reactions.

In the asymmetric hydrogenation of quinolines, a stepwise H⁺/H⁻ transfer process occurring outside the coordination sphere of the metal catalyst has been proposed, which is different from the concerted mechanism often seen in ketone hydrogenation. nih.gov For ruthenium-catalyzed hydrogenations, the enantioselectivity is believed to originate from a CH/π attraction between a ligand on the Ru-complex and the fused phenyl ring of a dihydroquinoline intermediate within a 10-membered ring transition state. nih.gov The choice of solvent has also been shown to have a dramatic effect on the stereochemical outcome, allowing for enantiodivergent synthesis of chiral tetrahydroquinolines with the same catalyst. acs.org

Mechanistic investigations into the palladium-catalyzed synthesis of 4-quinolones via carbonylative cyclization have also been conducted. A dual-base system has been shown to be effective in coordinating the release of carbon monoxide from a surrogate, the palladium-catalyzed carbonylation, and the subsequent intramolecular cyclization to form the quinolone ring system. mdpi.com

Rhodium-catalyzed annulation reactions to form quinoline scaffolds have also been mechanistically scrutinized. For instance, the [4+2] annulation between N-arylmethanimines and vinylene carbonate is proposed to proceed via C-H bond activation. Deuterium labeling studies have shown that the C-H activation step is likely reversible. The catalytic cycle is thought to involve the formation of a rhodacycle intermediate, followed by coordination and insertion of the coupling partner, and finally reductive elimination to release the product and regenerate the catalyst.

These mechanistic insights are vital for the rational design of new catalysts and for expanding the scope of reactions for the synthesis and functionalization of this compound and its derivatives.

Material Science Applications of 3 Methylquinolin 4 3h One Scaffolds

Development of Optoelectronic Materials Based on Quinolinone Structures

The inherent electronic and photophysical characteristics of quinolinone structures make them attractive candidates for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comnih.govnih.gov The electron-deficient nature of the quinoline (B57606) ring system allows it to function as an effective electron-accepting moiety in donor-acceptor type architectures, which are crucial for creating materials with tailored optoelectronic properties. researchgate.net

Researchers have successfully synthesized novel quinoline derivatives that exhibit significant fluorescence, with some emitting in the green-blue portion of the spectrum. nih.gov For instance, new quinolines developed through an Indium(III) chloride-catalyzed reaction of aromatic amines, aldehydes, and functionalized alkynes have shown high fluorescence quantum yields. nih.gov The strategic placement of substituents, such as an amino group on an aryl substituent at the 4-position, has been shown to enhance these luminescent properties. nih.gov

In the field of OPVs, quinoline derivatives have been combined with other functional molecules like perylene (B46583) diimide (PDI), a well-known n-type semiconductor material. mdpi.comnih.gov By decorating the PDI core with quinoline groups, soluble, electron-accepting small molecules have been created. mdpi.comnih.gov These materials exhibit broad and intense absorption in the visible spectrum, from 450 to nearly 700 nm, and possess LUMO (Lowest Unoccupied Molecular Orbital) energy levels in the range of -3.8 to -4.2 eV, making them suitable as non-fullerene acceptors. mdpi.comnih.gov The synthesis of these complex molecules can be achieved through methods like the Suzuki coupling reaction. mdpi.comnih.gov

Furthermore, quinolinone-based structures have been employed as host materials in phosphorescent OLEDs (PhOLEDs). For example, bipolar host materials incorporating 1,2,4-triazole (B32235) and carbazole (B46965) units linked to a quinoline-containing iridium(III) complex emitter have been developed for highly efficient red PhOLEDs. osti.gov One such device demonstrated a maximum external quantum efficiency (EQE) of 20.9% with minimal efficiency roll-off. osti.gov The design of these host materials facilitates balanced charge transport, which is essential for high-performance OLEDs. osti.gov

Table 1: Optoelectronic Properties of Selected Quinolinone-Based Materials

Material Type Key Components Application Performance Metrics
Electron Acceptor Perylene diimide (PDI) & Quinoline derivatives Organic Photovoltaics (OPVs) Absorbance: 450-700 nm; LUMO Level: -3.8 to -4.2 eV mdpi.comnih.gov
Host Material 2Cz-TAZ-2Cz & Ir(piq)2acac Red Phosphorescent OLEDs Max. EQE: 16.6%; Max. Current Efficiency: 12.4 cd/A osti.gov

Integration into Sensor Technologies (e.g., Ion Sensing)

The quinolinone scaffold is a versatile platform for the design of chemosensors, particularly for the detection of metal ions, anions, and changes in pH. mdpi.comrsc.orgresearchgate.net The ability to modify the quinoline structure allows for the incorporation of specific binding sites (ionophores) and signaling units, leading to sensors with high selectivity and sensitivity. researchgate.netyyu.edu.tr The sensing mechanism often relies on photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT), which are modulated by the binding of an analyte, resulting in a detectable change in fluorescence or color. researchgate.netnih.gov

Quinoline-based fluorescent sensors have been developed for a variety of metal ions.

Zinc (Zn²⁺): An 8-hydroxyquinoline (B1678124) derivative, 2-(((4-(1, 2, 2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL), acts as a selective "turn-on" fluorescent sensor for Zn²⁺. nih.gov The coordination of Zn²⁺ inhibits the ESIPT process, leading to a significant fluorescence enhancement with a detection limit of 1.07 x 10⁻⁷ M. nih.gov Another sensor, 2-(hydroxymethyl)-4-methyl-6-((quinolinyl-8-imino)methyl)phenol (HMQP), also shows high selectivity for Zn²⁺, exhibiting a 14-fold fluorescence increase and a visible color change. acs.org

Mercury (Hg²⁺): Novel C-glycosyl triazolyl quinoline-based fluorescent sensors have been synthesized that show good selectivity for Hg²⁺ over other metal ions. nih.gov The inclusion of a glucose framework enhances water solubility, making these sensors applicable to biological systems. nih.gov

Copper (Cu²⁺): A quinoline derivative, 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt), has been demonstrated as a chemosensor for Cu²⁺ with a low limit of detection (LOD) of 0.66 μM. researchgate.netresearchgate.net Another sensor, DHBB, which features two biphenylacrylonitrile units bridged by dibenzylidenehydrazine, also detects Cu²⁺ selectively with an even lower detection limit of 1.08 × 10⁻⁷ M and operates via fluorescence quenching. bohrium.com

Beyond metal ions, quinoline derivatives serve as effective pH sensors. A Schiff-base compound, 1,4-bis-(quinolin-6-ylimino methyl)benzene (BQB), exhibits reversible changes in its fluorescence emission spectrum in response to pH variations. rsc.org At low pH, it emits at 550 nm, which shifts to 453 nm as the pH increases, allowing for naked-eye detection of pH changes. rsc.org The aforementioned sensor QEt also functions as a pH sensor, changing its luminescence color from green to yellow as the pH increases from 3.0 to 4.0. researchgate.netresearchgate.net

Table 2: Quinolinone-Based Chemical Sensors

Sensor Target Analyte Sensing Principle Limit of Detection (LOD)
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) Zn²⁺ Fluorescence turn-on (ESIPT inhibition) 1.07 x 10⁻⁷ M nih.gov
2-(hydroxymethyl)-4-methyl-6-((quinolinyl-8-imino)methyl)phenol (HMQP) Zn²⁺ Fluorescence enhancement Not specified acs.org
C-glycosyl triazolyl quinoline Hg²⁺ Selective fluorescence response Not specified nih.gov
7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt) Cu²⁺ / pH Fluorescence quenching / Ratiometric fluorescence 0.66 μM (for Cu²⁺) researchgate.netresearchgate.net

Functional Materials Engineering with 3-Methylquinolin-4(3H)-one Derivatives

Functional materials engineering involves the design and synthesis of materials with specific, tailored properties for advanced technological applications. pusan.ac.kr The this compound scaffold serves as a valuable building block in this field due to its robust chemical nature and the ease with which it can be functionalized. scbt.com This allows for the engineering of a wide range of materials, including specialized polymers and dyes, by modifying the core quinolinone structure. scbt.comjiangnan.edu.cn

The development of functional polymers is a key area where quinolinone derivatives can be impactful. By incorporating the this compound moiety into polymer chains, either as a pendant group or as part of the main backbone, materials with novel electronic, optical, or responsive properties can be created. nih.govasiaresearchnews.com For example, the synthesis of conjugated polyquinolines with specific electron-donor or -acceptor side groups has been explored to create materials for electronic and nonlinear optical applications. acs.org The engineering process focuses on controlling the polymer's architecture, such as creating ordered or porous structures, to achieve desired performance characteristics for applications in energy storage, separation, and catalysis. pusan.ac.kr

Furthermore, the unique photophysical properties of quinolinone derivatives make them ideal for creating functional dyes and pigments. mdpi.com These materials are not only used in traditional applications but are also integral to advanced technologies like display devices and sensors. mdpi.compusan.ac.kr The ability to fine-tune the absorption and emission spectra of quinolinone derivatives through chemical modification is a central aspect of their engineering for specific functions. This molecular-level design and modification are crucial for developing the next generation of functional materials for electronics, energy, and environmental applications. pusan.ac.krjiangnan.edu.cn

Advanced Analytical Methodologies for the Characterization and Analysis of 3 Methylquinolin 4 3h One

Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the molecular structure of 3-Methylquinolin-4(3H)-one. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts, multiplicities, and coupling constants of the protons provide information about their chemical environment and neighboring protons. For instance, the methyl group protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns in the downfield region of the spectrum. chemicalbook.commdpi.com ¹³C NMR provides information on the different carbon environments within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum will prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the quinolone ring, typically in the range of 1650–1750 cm⁻¹. pressbooks.pub Other characteristic peaks include those for C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic ring. arabjchem.orgrsc.org

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π-π* transitions within the quinolone ring system. scispace.comupi.edu The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the quinoline (B57606) ring.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. msu.edu The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the compound's molecular mass. vulcanchem.com The fragmentation pattern, which results from the cleavage of specific bonds under electron ionization, provides valuable structural information. libretexts.orgresearchgate.netdocbrown.info Common fragmentation may involve the loss of small molecules like CO. vulcanchem.com

Table 1: Spectroscopic Data for this compound and Related Structures This table presents typical spectroscopic data ranges and is for illustrative purposes. Actual values can vary based on experimental conditions and instrumentation.

TechniqueFeatureTypical Chemical Shift/Wavenumber/m/z
¹H NMRMethyl Protons (-CH₃)δ 2.0-2.5 ppm (singlet)
Aromatic Protonsδ 7.0-8.5 ppm (multiplets)
N-H Protonδ 10.0-12.0 ppm (broad singlet)
¹³C NMRMethyl Carbon (-CH₃)δ 15-25 ppm
Aromatic Carbonsδ 115-140 ppm
Carbonyl Carbon (C=O)δ 160-175 ppm
IRN-H Stretch3200-3400 cm⁻¹ (broad)
C-H Stretch (aromatic & aliphatic)2850-3100 cm⁻¹
C=O Stretch1650-1680 cm⁻¹ (strong)
UV-Visπ-π* Transitionsλmax ~230-350 nm
Mass SpectrometryMolecular Ion Peak [M+H]⁺m/z = 160.0757 (for C₁₀H₉NO)

Chromatographic Methods for Purity Assessment and Separation (HPLC, GC-MS, LC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity determination of quinolone compounds. acs.orgacs.org Reversed-phase HPLC, often with a C18 column, is a common method. acs.orgnih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. rroij.com Detection is usually carried out using a UV detector at a wavelength where the compound exhibits strong absorbance. rroij.com The retention time and peak purity analysis from an HPLC chromatogram are critical indicators of the compound's identity and purity. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.orgnih.gov For GC-MS analysis, this compound may need to be derivatized to increase its volatility. The gas chromatogram provides the retention time, which aids in identification, while the mass spectrometer provides a fragmentation pattern for structural confirmation. mdpi.comupdatepublishing.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and versatile technique that couples liquid chromatography with mass spectrometry. researchgate.neteurl-pesticides.euthermofisher.com It is particularly useful for the analysis of non-volatile and thermally labile compounds like this compound. thermofisher.com The LC component separates the compound from the matrix, and the MS component provides molecular weight and structural information. nih.govmdpi.com This method is highly sensitive and selective, making it suitable for complex sample matrices.

Table 2: Chromatographic Methods for this compound Analysis This table provides an overview of typical conditions and is for illustrative purposes. Specific parameters will need to be optimized for each application.

TechniqueStationary Phase (Column)Mobile Phase/Carrier GasDetection
HPLCReversed-phase (e.g., C18)Acetonitrile/Water or Methanol/Water gradientsUV Detector
GC-MSCapillary column (e.g., HP-5MS)HeliumMass Spectrometer (EI)
LC-MSReversed-phase (e.g., C18)Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid)Mass Spectrometer (ESI, APCI)

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. scielo.org.co This information is crucial for understanding the compound's physical properties and its interactions in a biological context. The crystal structure of related quinolinone derivatives has been successfully determined, confirming their molecular conformation. scielo.org.coacs.orgresearchgate.netresearchgate.net

Development and Validation of Analytical Procedures for Research Applications

The development and validation of analytical procedures are critical for ensuring that a method is suitable for its intended purpose. ich.orgeuropa.eueuropa.eu This process is guided by international standards, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eueuropa.eu

For research applications involving this compound, analytical methods must be validated for several parameters: unodc.orgtriphasepharmasolutions.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results to the true value. ich.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. ich.org

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The development of a stability-indicating HPLC method, for example, would involve subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that the method can separate the intact drug from its degradation products. researchgate.netturkjps.org The validation of such a method provides confidence in the reliability of the data generated during research and development. unibo.itnih.gov

Q & A

Q. What are the common synthetic routes for 3-Methylquinolin-4(3H)-one, and what reagents are critical for optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization or functional group modification. For example:
  • LiAlH₄ reduction followed by SOCl₂ treatment (e.g., Scheme 4a in ) yields intermediates for further derivatization.
  • Koenigs-Knorr glycosylation () uses acetobromo-α-D-glucose and Cs₂CO₃ in acetonitrile for sugar moiety attachment.
  • Nitro-group reduction () employs sodium triacetoxyborohydride (STAB) in acetic acid for amine formation.
    Key considerations:
  • Solvent choice (e.g., THF for LiAlH₄ reactions, acetonitrile for glycosylation).
  • Temperature control (e.g., room temperature for STAB reductions vs. reflux for cyclization).
  • Purification via chromatography (e.g., ) or crystallization (e.g., ).

Q. How is single-crystal X-ray diffraction used to resolve the molecular structure of this compound derivatives?

  • Methodological Answer :
  • SHELX software () is standard for structure refinement. Key steps:

Data collection at low temperatures (e.g., 113 K in ) to minimize thermal motion.

Use of high-resolution detectors to achieve low R-factors (e.g., R = 0.049 in ).

Graph-set analysis () to interpret hydrogen-bonding networks.

  • Challenges include handling twinned crystals () and ensuring data-to-parameter ratios > 15 (e.g., 16.5 in ).

Advanced Research Questions

Q. How can conflicting hydrogen-bonding patterns in crystal structures of this compound analogs be systematically analyzed?

  • Methodological Answer :
  • Apply graph-set analysis () to categorize hydrogen bonds into motifs (e.g., chains, rings).
  • Compare packing motifs across derivatives (e.g., vs. 21) to identify substituent effects.
  • Use computational tools (e.g., DFT in ) to calculate bond energies and validate experimental observations.
  • Address contradictions by re-examining temperature-dependent crystallographic data () or solvent effects.

Q. What strategies are effective in designing this compound derivatives with enhanced bioactivity against neurological targets?

  • Methodological Answer :
  • Structural modifications :
  • Introduce fluorinated groups (e.g., 8-fluoro in ) to improve blood-brain barrier penetration.
  • Attach acetylated glucopyranosyl moieties () to enhance solubility.
  • Bioassay design :
  • Use in vitro acetylcholinesterase inhibition assays () with donepezil as a positive control.
  • Pair with molecular docking (e.g., AutoDock Vina) to predict binding to amyloid-beta aggregates.
  • Validate via in vivo models (e.g., transgenic mice for Alzheimer’s pathology in ).

Q. How do electron-withdrawing substituents influence the spectroscopic properties of this compound derivatives?

  • Methodological Answer :
  • FT-IR/Raman spectroscopy () tracks shifts in C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
  • ¹H NMR : Electron-withdrawing groups (e.g., -CF₃ in ) deshield adjacent protons, causing downfield shifts (e.g., δ 8.2–8.5 ppm for aromatic H).
  • ESI-MS/MS : Fragmentation patterns (e.g., loss of CO from the quinolinone core) confirm substitution sites.
  • Correlate data with computational studies (e.g., B3LYP/6-31G* in ) to assign spectral features.

Key Considerations for Researchers

  • Experimental Design : Prioritize high-resolution crystallography () and controlled synthetic conditions (e.g., inert atmosphere for LiAlH₄ reactions).
  • Data Contradictions : Cross-validate spectroscopic and crystallographic results with computational models ().
  • Safety : Follow protocols for handling hazardous intermediates (e.g., SOCl₂ in ; H333 warnings in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.